N,N'-bis(3-ethylphenyl)hexanediamide
Beschreibung
N,N'-bis(3-ethylphenyl)hexanediamide (Compound ID: Y204-1863) is a symmetric alkanediamide derivative with a hexanediamide core (six-carbon chain) and 3-ethylphenyl substituents. Its molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.48 g/mol . This compound’s structure and properties position it within a broader class of N,N'-diarylalkanediamides, which are studied for diverse biological and material applications.
Eigenschaften
Molekularformel |
C22H28N2O2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N,N//'-bis(3-ethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-9-7-11-19(15-17)23-21(25)13-5-6-14-22(26)24-20-12-8-10-18(4-2)16-20/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
POPIRJJEMIAYJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
Chain Length Variations
Shorter-Chain Alkanediamides
- N,N'-Diarylbutanediamides (m = 4) : Compounds like N,N'-bis(3,4-dichlorophenyl)butanediamide exhibit potent inhibition of photosynthetic electron transport in spinach chloroplasts due to optimal chain length for membrane penetration .
- N,N'-Diarylethanediamides (m = 2) : Demonstrated weak anti-tuberculosis activity (e.g., MIC > 75 µmol/dm³), attributed to insufficient hydrophobicity for mycobacterial membrane interaction .
Longer-Chain Alkanediamides
- N,N'-Diaryloctanediamides (m = 6) : Compounds such as N,N'-bis(4-methoxyphenyl)octanediamide showed higher anti-algal activity (57.9% chlorophyll inhibition) due to balanced hydrophobicity and solubility . In contrast, N,N'-bis(3-ethylphenyl)hexanediamide (m = 4) lacks significant anti-algal or anti-tubercular activity, likely due to suboptimal chain length for target engagement .
Substituent Effects
Electron-Withdrawing Groups (EWGs)
- Chlorinated Derivatives : N,N'-bis(3-chlorophenyl)hexanediamide (CAS 73680-49-6) and N,N'-bis(3,4-dichlorophenyl)hexanediamide (Compound 31) exhibit enhanced bioactivity. For example, Compound 31 inhibits algal chlorophyll production by 57.9% at 75 µmol/dm³, outperforming 3-ethylphenyl analogs due to stronger electrophilic interactions .
- Methoxy Derivatives : N,N'-bis(4-methoxyphenyl)hexanediamide demonstrates improved solubility and anti-algal activity (e.g., 57.9% inhibition) compared to 3-ethylphenyl derivatives, as methoxy groups enhance hydrogen bonding .
Electron-Donating Groups (EDGs)
- Ethyl Groups: The 3-ethylphenyl substituents in Y204-1863 contribute to hydrophobicity (logP = 4.24) but reduce water solubility, limiting membrane permeability and bioactivity .
- Hydroxyethyl Derivatives : N,N'-bis(2-hydroxyethyl)hexanediamide (logP ~0.5 estimated) has higher solubility but lower logP, making it unsuitable for hydrophobic target interactions .
Anti-Microbial Activity
- Bis-Benzamidines: Alkanediamides like N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (TH-701) show potent anti-parasitic activity (IC₅₀ < 1 µM against Trypanosoma brucei) due to amidine groups enabling DNA minor-groove binding .
- Anti-Algal Activity : While Y204-1863 is inactive, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m = 4) achieves 57.9% chlorophyll inhibition, highlighting the critical role of substituent electronegativity .
Cytotoxicity
- Bis-Benzamidines : Derivatives like TH-701 exhibit low cytotoxicity (IC₅₀ > 100 µM in A549 lung cells), whereas Y204-1863’s cytotoxicity remains unstudied but is hypothesized to be low due to structural inertness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
